(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105181-85-9 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(4R)-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2/t9-/m0/s1 |
InChI Key |
HTHIHJJKFYXSOQ-VIFPVBQESA-N |
SMILES |
C1C(C2=CC=CC=C2CN1)O |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2CN1)O |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)O |
Synonyms |
(4R)-1,2,3,4-TETRAHYDROISOQUINOLIN-4-OL |
Origin of Product |
United States |
Spectroscopic and Computational Elucidation of Stereochemistry and Conformation in 4 Hydroxylated Tetrahydroisoquinolines
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration at stereogenic centers is a fundamental challenge in stereochemistry. For chiral molecules like (4R)-1,2,3,4-tetrahydroisoquinolin-4-ol, X-ray crystallography is a powerful method for determining the absolute configuration. nih.gov This technique provides precise three-dimensional coordinates of atoms in a single crystal, allowing for the direct visualization of the molecule's stereochemistry. nih.gov For instance, the absolute configuration of related tetrahydroisoquinoline alkaloids has been successfully established through X-ray diffraction of single crystals grown by slow evaporation from solvents like methanol. mdpi.comresearchgate.net
In cases where suitable crystals for X-ray analysis cannot be obtained, nuclear magnetic resonance (NMR) spectroscopy offers an alternative approach. This often involves the use of chiral derivatizing agents (CDAs). A common strategy is the double derivatization method, where the chiral alcohol is reacted with both enantiomers of a CDA, such as (R)- and (S)-α-methoxyphenylacetic acid (MPA). nih.gov The resulting diastereomeric esters exhibit distinct NMR spectra, and analysis of the chemical shift differences (Δδ) between the two diastereomers allows for the assignment of the absolute configuration of the original alcohol. nih.gov
Conformational Analysis of 4-Hydroxylated Tetrahydroisoquinolines
The tetrahydroisoquinoline core is not planar and can adopt several conformations. The analysis of these conformations is essential for understanding molecular interactions. The heterocyclic ring typically adopts a half-chair or twist conformation. The orientation of substituents, such as the hydroxyl group at the C4 position, can be either axial or pseudo-axial, or equatorial or pseudo-equatorial, leading to different conformational isomers with varying energies and populations at equilibrium.
NMR spectroscopy is a primary tool for studying the conformation of molecules in solution. nih.gov The analysis of proton-proton (¹H-¹H) spin-spin coupling constants (J-values), particularly the three-bond coupling (³JHH), provides valuable information about the dihedral angles between adjacent protons, which in turn defines the ring's conformation. nih.govnih.gov
The relationship between the coupling constant and the dihedral angle is described by the Karplus equation. For a six-membered ring in a chair-like conformation, the following general relationships are observed:
Large coupling constants (typically 10-14 Hz) are indicative of an axial-axial (ax-ax) relationship between protons, corresponding to a dihedral angle of approximately 180°. mdpi.com
Small coupling constants (typically 2-5 Hz) suggest an axial-equatorial (ax-eq) or equatorial-equatorial (eq-eq) relationship, with dihedral angles of around 60° and 90°, respectively. mdpi.com
By measuring the coupling constants for the protons at C3 and C4, the preferred orientation of the hydroxyl group can be determined. For example, a large coupling constant between H-4 and one of the H-3 protons would suggest that H-4 is in an axial position, and consequently, the hydroxyl group is in an equatorial position.
Table 1: Typical ³JHH Coupling Constants in Saturated Six-Membered Rings
| Interacting Protons | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) |
| Axial - Axial | 180° | 10 - 14 |
| Axial - Equatorial | 60° | 2 - 5 |
| Equatorial - Equatorial | 60° | 2 - 5 |
This interactive table provides typical values for ³JHH coupling constants which are instrumental in the conformational analysis of cyclic systems like tetrahydroisoquinolines.
X-ray crystallography provides a definitive, high-resolution snapshot of the molecular conformation in the solid state. nih.govnih.gov This technique has been used to elucidate the structures of numerous tetrahydroisoquinoline alkaloids. mdpi.comresearchgate.net The analysis of a single crystal yields precise data on bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule and the relative orientation of all its substituents. mdpi.comresearchgate.net
For example, in the X-ray structure of (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the data confirmed the tetrahydro-substituted isoquinoline (B145761) structure and provided detailed molecular dimensions. mdpi.comresearchgate.net This information is invaluable as it represents a stable, low-energy conformation, at least in the crystalline lattice, and can serve as a benchmark for comparison with solution-state NMR data and computational models.
Table 2: Illustrative Crystallographic Data for a Tetrahydroisoquinoline Alkaloid
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
| Bond Length | C1-N2 | 1.4761 | Bond Angle | C3-N2-C1 | 112.61 |
| Bond Length | N2-C3 | 1.4712 | Bond Angle | N2-C3-C4 | 108.33 |
| Bond Length | C3-C4 | 1.5206 | Bond Angle | C3-C4-C5 | 110.70 |
| Bond Length | C4-C5 | 1.5170 | Torsion Angle | C1-N2-C3-C4 | -58.42 |
This interactive table presents selected bond lengths, angles, and torsion angles for a related tetrahydroisoquinoline alkaloid, (R)-calycotomine, as determined by X-ray crystallography. researchgate.net Such data provides a precise geometric description of the molecule in the solid state.
Computational chemistry provides powerful tools to complement experimental data and to explore the conformational landscape of molecules. nih.gov Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to:
Perform conformational searches to identify all possible low-energy conformers. researchgate.net
Calculate the relative energies of these conformers to determine their thermodynamic stability and predict their equilibrium populations. ufms.br
Optimize the geometry of each conformer to obtain theoretical bond lengths, angles, and dihedral angles.
For the parent 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), computational studies have shown the existence of two close-lying low-energy conformers, which are twisted forms with either an axial or equatorial position of the N-H group. researchgate.net Similar calculations for 4-hydroxylated derivatives allow for the assessment of the energetic preference for the hydroxyl group to be in an axial versus an equatorial position. These theoretical models can predict NMR parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted conformational preferences. nih.gov
Application of Chiral 4 Hydroxylated Tetrahydroisoquinolines in Asymmetric Catalysis and Ligand Design
Development of Chiral Ligands for Enantioselective Reactions
The efficacy of an asymmetric catalyst is fundamentally dependent on the design of its chiral ligand. The ligand's structure, including its steric bulk, electronic properties, and conformational rigidity, dictates the three-dimensional environment around the metal center, thereby controlling the facial selectivity of the substrate's approach. Tetrahydroisoquinoline skeletons provide a robust and tunable platform for creating ligands tailored for specific enantioselective reactions.
β-amino alcohols are a privileged class of ligands in asymmetric catalysis, renowned for their effectiveness in a wide range of transformations, particularly in the enantioselective addition of organometallic reagents to carbonyl compounds. The synthesis of chiral β-amino alcohols derived from the 1,2,3,4-tetrahydroisoquinoline (B50084) framework has been accomplished, for instance, through methods like ruthenium-catalyzed asymmetric transfer hydrogenation. These ligands combine the rigidity of the cyclic backbone with the proven coordinating ability of the 1,2-amino alcohol moiety.
While specific data on the performance of (4R)-1,2,3,4-tetrahydroisoquinolin-4-ol-derived ligands in reactions like organozinc additions is not extensively detailed in the literature, the general effectiveness of β-amino alcohol ligands in such transformations is well-established. They have proven to be highly effective chiral catalysts for the addition of diethylzinc to various aldehydes, yielding secondary alcohols with high enantiopurity. For context, the performance of various other chiral β-amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde is presented below.
| Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|
| D-Mannitol-derived | - | up to 94% | (S) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 94% | 98% | (R) |
| Carbohydrate-derived (D-fructose backbone) | up to 100% | up to 96% | - |
| Camphor-derived | 96% | 90% | (R) |
Phosphorus-based ligands, particularly phosphines, are cornerstones of homogeneous catalysis due to their strong coordination to transition metals and the ease with which their electronic and steric properties can be tuned. Incorporating a chiral tetrahydroisoquinoline scaffold into a phosphorus ligand creates a P,N-ligand system where both the phosphorus and nitrogen atoms can coordinate to a metal center, often leading to enhanced stability and selectivity of the resulting catalyst.
A notable method for creating such ligands is the photoinduced palladium-catalyzed radical C(sp³)–H phosphinoylation of tetrahydroisoquinolines. This reaction uses easily accessible Cl-phosphine oxides as a phosphorus source to directly form a C–P bond on the tetrahydroisoquinoline ring under visible-light irradiation nih.gov. The proposed mechanism involves the generation of a phosphorus radical and a carbon radical at the C1 position of the tetrahydroisoquinoline via an excited palladium complex, followed by their recombination nih.gov. This strategy provides a direct route to phosphonylated tetrahydroisoquinolines, which are valuable precursors for chiral P,N-ligands.
Furthermore, researchers have synthesized series of amino-phosphorus-based ligands (amino-phosphines, amino-phosphinites, and amino-phosphites) starting from a structurally related chiral 5,6,7,8-tetrahydroquinolin-8-ol core for use in asymmetric catalysis mdpi.com.
Catalytic Applications in Asymmetric Synthesis
The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. Ligands derived from 4-hydroxylated tetrahydroisoquinolines have been explored in several key transformations aimed at producing enantiomerically enriched molecules.
The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands, particularly β-amino alcohols nih.govcapes.gov.brresearchgate.net. This reaction creates a new carbon-carbon bond and a stereocenter, yielding valuable chiral secondary alcohols. The catalyst, typically formed in situ from the chiral ligand and the organozinc reagent or another metal precursor like Ti(OⁱPr)₄, creates a chiral environment that directs the addition of the alkyl group to one specific face of the aldehyde's carbonyl group nih.gov.
As discussed in section 4.1.1, tetrahydroisoquinoline-derived β-amino alcohols have been synthesized specifically for application in asymmetric reactions. Their structural features make them prime candidates for catalyzing organozinc additions, a field where β-amino alcohols have a long history of success, often providing high yields and excellent enantioselectivities (up to >99% ee) nih.gov.
Asymmetric epoxidation of olefins is a powerful method for synthesizing chiral epoxides, which are versatile building blocks in organic synthesis. Seminal methods like the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized olefins rely on chiral catalysts to deliver an oxygen atom to a double bond with high facial selectivity. These catalysts typically consist of a metal (e.g., titanium, manganese) complexed with a chiral ligand (e.g., diethyl tartrate, salen derivatives).
While this is a major area of asymmetric catalysis, the application of chiral ligands specifically derived from the this compound scaffold in asymmetric epoxidation is not extensively documented in the reviewed scientific literature. The development of new chiral ligands is an ongoing field of research, and the potential of these scaffolds for such transformations remains an area for future exploration.
Asymmetric hydrogenation is one of the most efficient and widely used industrial methods for producing enantiopure compounds. It involves the addition of hydrogen across a double bond (C=C, C=O, C=N) using a chiral transition metal catalyst. The ligand's role is to control the stereochemical pathway of the hydrogenation, leading to one enantiomer in excess.
While many studies focus on the synthesis of chiral tetrahydroisoquinolines via hydrogenation of their dihydroisoquinoline precursors nih.govmdpi.comresearchgate.net, the reverse role—using a chiral tetrahydroisoquinoline-based ligand for the hydrogenation of other substrates—is also of significant interest. Research has shown that phosphorus-based ligands derived from a closely related chiral 5,6,7,8-tetrahydroquinolin-8-ol core are effective in the iridium-catalyzed asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines mdpi.com. In these studies, various amino-phosphine, amino-phosphinite, and amino-phosphite ligands were evaluated, demonstrating the viability of this chiral backbone in ligand design for hydrogenation mdpi.com. The results for the most effective catalyst are summarized below.
| Substrate (Aryl Group at C1) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | 99% | 68% |
| 4-Nitrophenyl | 99% | 94% |
| 4-Methoxyphenyl | 99% | 62% |
| 2-Nitrophenyl | 99% | 67% |
| 2-Naphthyl | 99% | 70% |
Data sourced from mdpi.com. The catalyst Ir-L4 was identified as highly effective for a range of substrates.
Medicinal Chemistry Strategies and Scaffold Exploration with 4r 1,2,3,4 Tetrahydroisoquinolin 4 Ol Derivatives
Scaffold Design and Modification for Specific Biological Target Engagement
The inherent structural features of the (4R)-1,2,3,4-tetrahydroisoquinolin-4-ol core, including its aromatic ring, hydroxyl group, and secondary amine, provide multiple points for chemical modification. These modifications are strategically designed to enhance potency, selectivity, and pharmacokinetic properties, tailoring the molecule for specific biological targets.
The tetrahydroisoquinoline framework has been extensively explored for its potential to modulate opioid receptors, which are critical targets for pain management. Research has focused on developing antagonists with high selectivity for specific opioid receptor subtypes to minimize side effects associated with non-selective opioids.
Derivatives of the related tetrahydroquinoline scaffold have been reported as potent opioid receptor antagonists. nih.gov Structure-activity relationship (SAR) studies have led to the identification of compounds with significant functional activity against the μ-opioid receptor. nih.gov For instance, systematic modifications of the tetrahydroquinoline core have yielded potent antagonists, with some analogs demonstrating nanomolar functional activity. nih.gov
Furthermore, the structural simplification of more complex tetrahydroquinoline-core peptidomimetics has been a successful strategy. acs.org By shifting from a bicyclic tetrahydroquinoline to a monocyclic benzylic-core system, researchers have developed analogues with improved metabolic stability while retaining potent μ-opioid receptor (MOR) agonism and δ-opioid receptor (DOR) antagonism. acs.org This dual activity is of interest for developing analgesics with a reduced potential for dependence. acs.org
The table below summarizes the activity of selected tetrahydroquinoline derivatives at opioid receptors.
| Compound ID | Modification | Receptor Target | Activity | Reference |
| 2v | Tetrahydroquinoline derivative | μ-opioid receptor | Potent antagonist (Ki = 1.58 nM) | nih.gov |
| 5l | Monocyclic benzylic-core | MOR/DOR | Potent MOR agonist, DOR antagonist | acs.org |
| 5m | Monocyclic benzylic-core | MOR/DOR | Potent MOR agonist, DOR antagonist | acs.org |
Human African Trypanosomiasis (HAT), a neglected tropical disease, is another area where tetrahydroisoquinoline derivatives have shown promise. discovery.csiro.aubohrium.com The development of new, effective, and brain-penetrable drugs is a critical need for treating the second stage of this disease.
A study on a series of 80 compounds based on a core tetrahydroisoquinoline scaffold revealed a detailed structure-activity relationship for antitrypanosomal activity against Trypanosoma brucei rhodesiense. discovery.csiro.aubohrium.com Key findings from this research include:
Derivatives with sub-micromolar inhibition of T. b. rhodesiense growth were identified. discovery.csiro.aubohrium.com
Several compounds exhibited good selectivity over mammalian cells. discovery.csiro.aubohrium.com
Preliminary ADME (absorption, distribution, metabolism, and excretion) studies predicted that these compounds are likely to have good absorption, metabolic stability, and the ability to permeate the blood-brain barrier, making them excellent lead candidates. discovery.csiro.aubohrium.com
Cullen and colleagues synthesized novel tetrahydroisoquinoline analogs and screened them for their inhibitory action against Trypanosoma brucei rhodesiense. rsc.org Their preliminary SAR analysis indicated that compounds with a biphenyl (B1667301) methyl substitution at the phenolic hydroxyl group displayed enhanced potency. rsc.org Interestingly, substitution at the 1-position of the tetrahydroisoquinoline nucleus did not significantly affect the antitrypanosomal activity. rsc.org
The following table presents some of the potent antitrypanosomal tetrahydroisoquinoline derivatives.
| Compound ID | Key Structural Features | IC50 (T. b. rhodesiense) | Selectivity Index (SI) | Reference |
| 3c | Tetrahydroisoquinoline derivative | < 0.4 μM | > 50 | discovery.csiro.aubohrium.com |
| 12b | Tetrahydroisoquinoline derivative | < 0.4 μM | > 50 | discovery.csiro.aubohrium.com |
| 17b | Tetrahydroisoquinoline derivative | < 0.4 μM | > 50 | discovery.csiro.aubohrium.com |
| 26a | Tetrahydroisoquinoline derivative | < 0.4 μM | > 50 | discovery.csiro.aubohrium.com |
| 188 | 4,6-dihydroxy THIQ with biphenyl methyl substitution | Potent | - | rsc.org |
| 189 | 4,6-dihydroxy THIQ with biphenyl methyl substitution | Potent | - | rsc.org |
| 190 | 4,6-dihydroxy THIQ with biphenyl methyl substitution | Potent | - | rsc.org |
The versatility of the tetrahydroisoquinoline scaffold extends to a range of other biological targets, including those relevant to epilepsy, cancer, and metabolic disorders.
HDAC8 Inhibitors: Histone deacetylase 8 (HDAC8) is a validated target in cancer therapy. The tetrahydroisoquinoline scaffold has been successfully employed as a cap group in the design of HDAC8 inhibitors. nih.gov A study on C1-substituted tetrahydroisoquinoline-based HDAC8 inhibitors led to the discovery of compounds with high potency and selectivity over other HDAC isoforms. nih.gov For instance, compounds 3g and 3n exhibited HDAC8 potencies of 82 and 55 nM, respectively, with significant selectivity over HDAC1. nih.gov These compounds also demonstrated concentration-dependent cytotoxicity in neuroblastoma cell lines. nih.gov Another study described a tetrahydroisoquinoline-containing compound, 82 , which showed potent inhibition of HDACs 1, 3, and 6 and strong anti-proliferative activity in cancer cell lines, superior to the reference compound vorinostat (B1683920) (SAHA). nih.gov
Beta-Adrenoceptor Agonists: Derivatives of 1,2,3,4-tetrahydroisoquinoline-4,6,8-triol have been synthesized and evaluated as potential beta-adrenergic blockers. nih.gov These compounds were derived from known beta-adrenergic agonists like terbutaline, orciprenaline, and fenoterole. nih.gov
The table below highlights some tetrahydroisoquinoline derivatives with diverse bioactive profiles.
| Compound ID | Biological Target | Activity | Key Findings | Reference |
| 3g | HDAC8 | Potent and selective inhibitor (IC50 = 82 nM) | 330-fold selectivity over HDAC1 | nih.gov |
| 3n | HDAC8 | Potent and selective inhibitor (IC50 = 55 nM) | 135-fold selectivity over HDAC1 | nih.gov |
| 82 | HDACs 1, 3, 6 | Potent inhibitor | Superior to vorinostat (SAHA) in inhibiting cancer cell growth | nih.gov |
| - | Beta-adrenoceptors | Potential blockers | Synthesized from beta-adrenergic agonists | nih.gov |
Structure-Activity Relationship (SAR) Methodologies for Tetrahydroisoquinoline Derivatives
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery. SAR studies on tetrahydroisoquinoline derivatives involve systematic modifications and computational analyses to elucidate the key structural features required for potent and selective biological activity.
Systematic chemical modification is a cornerstone of SAR studies. For tetrahydroisoquinoline derivatives, this involves altering substituents at various positions of the scaffold and observing the impact on biological activity.
In the context of antitrypanosomal agents, derivatization of the core tetrahydroisoquinoline scaffold revealed that substitutions at the phenolic hydroxyl group, such as the addition of a biphenyl methyl group, significantly enhance potency. rsc.org Conversely, modifications at the 1-position of the tetrahydroisoquinoline ring had a negligible effect on activity. rsc.org
For HDAC8 inhibitors, the introduction of a C1-substituent on the tetrahydroisoquinoline scaffold was a successful strategy to improve both potency and selectivity. nih.gov This highlights the importance of exploring different substitution patterns to optimize interactions with the target enzyme.
Computational methods play an increasingly important role in modern drug design and SAR analysis. These approaches can predict the binding modes of ligands, explain observed biological activities, and guide the design of new, more potent compounds.
For tetrahydroisoquinoline derivatives targeting HDAC8, multi-QSAR (Quantitative Structure-Activity Relationship) modeling has been employed. nih.gov These studies have provided insights into the structural features crucial for HDAC8 inhibition, suggesting that the tetrahydroisoquinoline moiety is more effective as a cap group than as a linker. nih.gov
In the realm of opioid receptor modulation, molecular modeling and simulation have been used to understand the interaction patterns of ligands with the μ-opioid receptor. nih.govsemanticscholar.org These computational studies help to rationalize the different functional properties of various ligands and can predict the binding affinities of new chemical entities. nih.govplos.org Such in silico approaches are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.
The Tetrahydroisoquinoline Core as a "Privileged Scaffold" in Drug Discovery Research
The concept of a "privileged scaffold" refers to a molecular framework that can serve as a versatile template for the design of ligands for diverse biological targets. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety is a quintessential example of such a scaffold, owing to its widespread occurrence in natural products and its proven efficacy in a vast array of synthetic medicinal compounds. nih.govresearchgate.netrsc.org
The inherent structural features of the THIQ nucleus, which include a fused benzene (B151609) ring and a piperidine (B6355638) ring, provide a rigid yet adaptable platform for the introduction of various functional groups. This allows for the precise spatial orientation of substituents, enabling targeted interactions with the active sites of proteins such as enzymes and receptors. researchgate.netrsc.org The nitrogen atom within the heterocyclic ring can act as a key hydrogen bond acceptor or can be substituted to modulate the compound's physicochemical properties and target engagement.
The versatility of the THIQ scaffold is demonstrated by its presence in drugs with a wide range of therapeutic applications. These include agents targeting the central nervous system, as well as those with anticancer, antimicrobial, and cardiovascular effects. nih.govnuph.edu.ua For instance, derivatives of THIQ have been investigated as inhibitors of crucial biological targets, including:
Anticancer agents: The THIQ framework is a key component in the design of inhibitors for various cancer-related targets, such as protein arginine methyltransferase 5 (PRMT5) and anti-apoptotic proteins like Bcl-2. researchgate.netnih.govnih.gov
Antimicrobial agents: THIQ derivatives have shown significant potential as antibacterial and antifungal agents. nih.govnih.gov
Central Nervous System (CNS) agents: The scaffold is integral to the development of compounds targeting receptors in the CNS, including muscarinic and dopamine (B1211576) receptors. nih.gov
Multidrug Resistance (MDR) modulators: Certain THIQ derivatives have been explored for their ability to inhibit P-glycoprotein, a transporter protein implicated in the development of multidrug resistance in cancer cells.
The strategic importance of the THIQ scaffold in drug discovery is further underscored by the continuous development of novel synthetic methodologies to access diverse and complex derivatives. These methods often focus on creating specific stereoisomers, as the chirality of the THIQ core can significantly influence biological activity and selectivity. nih.govrsc.org The use of chiral starting materials, such as this compound, provides a direct route to enantiomerically pure compounds, which is a critical aspect of modern drug design. While extensive research has been conducted on the broader class of THIQ derivatives, detailed investigations specifically leveraging the this compound scaffold are an emerging area with significant potential for the discovery of next-generation therapeutics.
Prospective Research Trajectories for 4r 1,2,3,4 Tetrahydroisoquinolin 4 Ol Chemistry
Development of Novel and More Efficient Stereoselective Synthetic Methodologies
The asymmetric synthesis of tetrahydroisoquinolines (THIQs) remains a central focus of research, driven by the need for enantiomerically pure compounds for pharmacological studies and as chiral building blocks. mdpi.comresearchgate.net While significant progress has been made, particularly through the asymmetric reduction of various isoquinoline (B145761) precursors, there are still opportunities for innovation. mdpi.comresearchgate.net
Future efforts will likely concentrate on several key areas:
Heterogeneous Catalysis: The design of efficient and recyclable heterogeneous chiral catalysts is a promising avenue for sustainable and cost-effective synthesis. mdpi.com
Enhanced Catalyst Performance: A continuous effort to improve the efficiency and stereoselectivity of existing and new catalysts is paramount. mdpi.com
Broader Substrate Scope: Expanding the applicability of asymmetric reduction strategies to a wider range of challenging N-heteroaromatic substrates, imines, enamines, and iminium salts will be crucial. mdpi.com
One established approach for creating chiral THIQs is the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs). researchgate.net This can be achieved through various methods, including the use of chiral hydride reducing agents, hydrogenation with chiral catalysts, and enzymatic catalysis. researchgate.net Transition-metal-catalyzed asymmetric hydrogenation, in particular, has proven to be a powerful tool. mdpi.com Catalysts based on iridium, rhodium, and ruthenium have demonstrated high efficacy in these transformations. mdpi.comnih.gov For instance, iridium complexes are highly effective for the asymmetric hydrogenation of imines and N-heteroaromatics. mdpi.com Similarly, rhodium-catalyzed asymmetric hydrogenation of DHIQs has yielded THIQs with excellent yields and enantiomeric excesses. mdpi.com
The table below summarizes some of the key catalytic systems employed in the asymmetric synthesis of chiral tetrahydroisoquinolines.
| Catalyst Type | Reductant/Reaction Type | Substrate | Key Features |
| Rhodium/(R,R)-TsDPEN | Asymmetric Hydrogenation | 3,4-Dihydroisoquinolines | High yields and enantioselectivities. mdpi.com |
| Iridium Complexes | Asymmetric Hydrogenation | Imines, N-Heteroaromatics | Effective for a range of substrates. mdpi.com |
| Arene/Ru/TsDPEN | Asymmetric Transfer Hydrogenation | 1-Aryl Dihydroisoquinolines | Provides THIQs with high enantiomeric excess. organic-chemistry.org |
| Rhodium-Thiourea Chiral Phosphine | Asymmetric Hydrogenation with Brønsted Acid | Isoquinolines, Quinolines | Anion binding strategy enhances reactivity and enantioselectivity. rsc.org |
Another innovative approach involves the use of chiral auxiliaries. The diastereoselective addition of organometallic reagents to N-acylisoquinolinium ions derived from a chiral auxiliary allows for the synthesis of enantiopure 1-substituted THIQs after removal of the auxiliary. clockss.org Furthermore, the Pictet-Spengler reaction, a classic method for THIQ synthesis, has been adapted for stereoselective transformations using chiral starting materials. thieme-connect.de
Advanced Applications in Asymmetric Organocatalysis and Catalytic Systems
Beyond their role as synthetic targets, tetrahydroisoquinoline derivatives, including structures related to (4R)-1,2,3,4-Tetrahydroisoquinolin-4-ol, are finding increasing use as scaffolds in the development of new organocatalysts and ligands for metal-based catalysis. The inherent chirality and conformational rigidity of the THIQ core make it an attractive platform for designing catalysts that can induce high levels of stereocontrol in chemical reactions.
Future research in this area is expected to focus on:
Novel Ligand Design: The synthesis of new chiral THIQ-based ligands for transition metal catalysis. These ligands can be tailored to specific reactions, such as asymmetric hydrogenation and transfer hydrogenation, to improve catalytic activity and enantioselectivity.
Organocatalyst Development: The exploration of THIQ derivatives as purely organic catalysts for a variety of asymmetric transformations. This aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.
Mechanistic Studies: Detailed investigations into the mechanism of action of THIQ-based catalysts to enable rational design and optimization. For example, understanding the role of non-covalent interactions, such as anion binding in rhodium-catalyzed hydrogenations, can lead to the development of more effective catalytic systems. rsc.org
The versatility of the THIQ scaffold allows for the introduction of various functional groups, enabling the fine-tuning of the catalyst's steric and electronic properties. This modularity is a significant advantage in the development of customized catalytic systems for specific synthetic challenges.
Expansion of the Tetrahydroisoquinoline Scaffold in Chemical Biology Tool Development and Probe Design
The tetrahydroisoquinoline motif is a key structural element in a vast number of natural products with significant biological activities. rsc.orgnih.gov This makes the THIQ scaffold an excellent starting point for the development of chemical biology tools and probes to investigate biological processes.
Prospective research directions include:
Design of Bioactive Probes: The synthesis of THIQ derivatives functionalized with reporter groups (e.g., fluorophores, biotin) to create probes for studying protein-ligand interactions, enzyme activity, and cellular imaging.
Fragment-Based Drug Discovery: Utilizing the THIQ core as a fragment in fragment-based approaches to discover new lead compounds for drug development. The structural information from this compound and related compounds can guide the design of these fragments.
Combinatorial Libraries: The development of efficient synthetic routes to generate libraries of diverse THIQ derivatives for high-throughput screening against various biological targets. Methodologies like the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines offer a means to construct diverse THIQ skeletons. nih.gov
The inherent biological relevance of the tetrahydroisoquinoline core provides a strong foundation for these endeavors. By strategically modifying the scaffold of compounds like this compound, researchers can create powerful tools to dissect complex biological systems and identify new therapeutic targets.
Q & A
Q. What are the standard synthetic routes for (4R)-1,2,3,4-Tetrahydroisoquinolin-4-ol and its derivatives?
The compound is typically synthesized via multistep routes involving:
- Reductive amination : Using LiAlH₄ in THF followed by SOCl₂/CHCl₃ for cyclization .
- Suzuki coupling : For 4-aryl derivatives, isoquinolin-4-ylboronic acid reacts with aryl halides under Pd(OAc)₂/PPh₃ catalysis in 1,2-dimethoxyethane with aqueous Na₂CO₃ .
- Column chromatography purification : Post-synthesis, derivatives like 6-methoxy-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol are purified using silica gel chromatography, yielding products confirmed by ¹H/¹³C NMR and LC/MS .
Q. What analytical methods are used to confirm the structure and stereochemistry of (4R)-configured derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves diastereotopic protons and confirms stereochemistry. For example, the 4R configuration in 6-methoxy-2-phenyl derivatives shows distinct coupling patterns (δ 4.20–4.80 ppm for the hydroxyl-bearing carbon) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights and purity, e.g., [M+H]⁺ peaks matching calculated values within 2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 4-substituted derivatives?
- Solvent and catalyst selection : Suzuki coupling efficiency improves with polar aprotic solvents (e.g., 1,2-dimethoxyethane) and Pd(OAc)₂/PPh₃, achieving >80% yields for 4-aryl analogs .
- Temperature control : Reductive steps (e.g., NaCNBH₃ in MeOH) require strict temperature control (0–5°C) to minimize racemization .
- Substituent effects : Electron-donating groups (e.g., methoxy) on the aryl ring enhance reactivity in coupling reactions, while bulky groups may necessitate longer reaction times .
Q. How can conflicting spectral data for diastereomers be resolved?
- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating spatial proximity of protons. For example, NOE interactions between the 4-OH proton and adjacent CH₂ groups confirm the 4R configuration .
Q. What strategies are used to evaluate substituent effects on biological activity?
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and test in bioassays. For instance, 2-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol (4n) showed enhanced stability over methoxy derivatives in enzyme inhibition studies .
- Comparative pharmacokinetics : Assess metabolic stability using liver microsomes and measure IC₅₀ values against target enzymes (e.g., 17β-HSD1) .
Q. How can synthetic scalability challenges be addressed for complex derivatives?
- One-pot reactions : Combine Suzuki coupling and methylation steps to reduce intermediate isolation, improving throughput .
- Alternative reducing agents : Et₃SiH in trifluoroacetic acid efficiently reduces sensitive intermediates without side reactions, critical for gram-scale synthesis .
Q. What methodologies are employed to assess in vitro bioactivity of (4R)-configured derivatives?
- Enzyme inhibition assays : Test compounds against targets like 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) using radiolabeled substrates and LC-MS quantification .
- Larvicidal activity screens : Isolated analogs (e.g., 2-(4-((3E,5E)-14-aminotetradeca-3,5-dienyloxy)butyl)-1,2,3,4-tetrahydroisoquinolin-4-ol) are evaluated against Anopheles stephensi larvae via WHO-standard protocols .
Data Contradiction and Resolution
Q. How are discrepancies in biological activity between structurally similar analogs explained?
- Crystallographic analysis : Resolve steric or electronic differences using X-ray diffraction. For example, methyl group positioning in 4-substituted derivatives alters binding pocket interactions .
- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and hydrogen-bonding capacity, clarifying potency variations .
Q. How can synthetic byproducts be identified and minimized?
- LC-MS monitoring : Track reaction progress in real-time to detect intermediates or side products.
- pH optimization : Adjust reaction pH during workup (e.g., neutralization with NaHCO₃) to precipitate impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
